molecular formula C11H21NO4 B13340881 Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B13340881
M. Wt: 231.29 g/mol
InChI Key: SLJSFXUOECCLPA-SECBINFHSA-N
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Description

Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a tert-butyl ester group, a hydroxymethyl group, and a carboxylate group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydroxymethyl-substituted amine with a carboxylic acid derivative under acidic or basic conditions to form the oxazepane ring. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazepane ring provides structural stability. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active carboxylate form .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: Features a tert-butyl ester group.

    Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxamide: Contains a carboxamide group instead of a carboxylate.

    Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylic acid: Has a carboxylic acid group instead of a carboxylate.

Uniqueness

This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

SLJSFXUOECCLPA-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H](C1)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)CO

Origin of Product

United States

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